N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide is a complex organic compound characterized by its adamantyl and pyrazolyl functional groups. This compound is of interest due to its potential pharmacological activities and its unique structural features, which make it a subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from the preparation of the adamantyl and pyrazolyl intermediates. One common method involves the reaction of 2-adamantylamine with 2-(1,3-dimethylpyrazol-4-yl)pyrrolidine-1-carboxylic acid under specific conditions to form the desired acetamide. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production process efficiently. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolyl or adamantyl moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including antiviral, analgesic, and antidiabetic activities.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can enhance binding affinity and selectivity. The pyrazolyl and pyrrolidinyl moieties may interact with active sites or binding pockets, modulating the activity of the target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide can be compared with other adamantyl-containing compounds, such as:
Amantadine: Known for its antiviral and antiparkinsonian activities.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Properties
IUPAC Name |
N-(2-adamantyl)-2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-13-18(11-24(2)23-13)19-4-3-5-25(19)12-20(26)22-21-16-7-14-6-15(9-16)10-17(21)8-14/h11,14-17,19,21H,3-10,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYBSHLHOJIKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CCCN2CC(=O)NC3C4CC5CC(C4)CC3C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.